molecular formula C10H13NOS B2427919 5-Methyl-2-(thiolan-3-yloxy)pyridine CAS No. 2195877-65-5

5-Methyl-2-(thiolan-3-yloxy)pyridine

Cat. No.: B2427919
CAS No.: 2195877-65-5
M. Wt: 195.28
InChI Key: UHUSWMWICAZCIM-UHFFFAOYSA-N
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Description

5-Methyl-2-(thiolan-3-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a thiolan-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(thiolan-3-yloxy)pyridine typically involves the reaction of 5-methyl-2-hydroxypyridine with thiolane-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(thiolan-3-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiolan-3-yloxy group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-Methyl-2-(thiolan-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: It serves as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It may be used in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(thiolan-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiolan-3-yloxy)pyridine: Lacks the methyl group at the 5-position, which may affect its reactivity and binding properties.

    5-Methyl-2-(thiolan-2-yloxy)pyridine: Similar structure but with the thiolan group attached at a different position, potentially altering its chemical behavior.

    5-Methyl-2-(thiolan-3-yloxy)quinoline: Contains a quinoline ring instead of a pyridine ring, which can influence its electronic properties and interactions.

Uniqueness

5-Methyl-2-(thiolan-3-yloxy)pyridine is unique due to the specific positioning of its substituents, which can impact its reactivity, binding affinity, and overall chemical properties

Properties

IUPAC Name

5-methyl-2-(thiolan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-8-2-3-10(11-6-8)12-9-4-5-13-7-9/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUSWMWICAZCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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